molecular formula C23H17F2N5O B280172 7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B280172
M. Wt: 417.4 g/mol
InChI Key: VFVWXHXOJOOAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes. It has been found to bind to the ATP-binding site of PKR and CDK2, thereby preventing their activation. This leads to the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against specific enzymes and its anti-inflammatory and anti-cancer properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for the study of 7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine include the development of more efficient synthesis methods and the investigation of its potential use in combination with other anti-cancer agents. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential use in other fields such as neurology and immunology.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential use in scientific research. It has been found to have potent inhibitory activity against specific enzymes, anti-inflammatory and anti-cancer properties, and potential use in various fields such as biochemistry, pharmacology, and medicinal chemistry. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential use in other fields.

Synthesis Methods

The synthesis of 7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-(2-methyl-1H-benzimidazol-1-yl)-5-(4-methylphenyl)pyrazole-4-carboxylic acid with difluoromethyl diazomethane in the presence of a catalyst. This method has been optimized to provide high yields of the desired product.

Scientific Research Applications

7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential use in various scientific research applications. It has been found to have potent inhibitory activity against several enzymes, including protein kinase R (PKR) and cyclin-dependent kinase 2 (CDK2). This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Properties

Molecular Formula

C23H17F2N5O

Molecular Weight

417.4 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-methylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C23H17F2N5O/c1-13-7-9-15(10-8-13)18-11-20(21(24)25)30-22(28-18)16(12-26-30)23(31)29-14(2)27-17-5-3-4-6-19(17)29/h3-12,21H,1-2H3

InChI Key

VFVWXHXOJOOAKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4C(=NC5=CC=CC=C54)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4C(=NC5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.